BIBP 3226 is a non-peptide molecule that acts as a potent and selective antagonist of the neuropeptide Y (NPY) Y1 receptor. [ [], [] ] It is a synthetic compound specifically designed for research purposes. BIBP 3226 is a crucial tool in investigating the physiological roles of NPY, a neurotransmitter involved in various functions including vasoconstriction, food intake, anxiety, and hormone secretion. [ [], [], [], [] ]
Molecular Structure Analysis
BIBP 3226 mimics the C-terminal structure of NPY. [ [] ] The molecule contains a guanidinium group, a diphenylacetyl moiety, and a 4-hydroxyphenylmethyl group. [ [], [], [] ] Molecular modeling studies support the interaction of these moieties with the NPY Y1 receptor. [ [] ]
Future Directions
Investigating NPY Y1 receptor dimerization: The development of bivalent BIBP 3226 derivatives, as outlined in [ [], [] ], could provide valuable tools to study the dimerization of NPY Y1 receptors and their potential implications in signaling and receptor regulation.
Developing fluorescently labeled BIBP 3226 analogs: Fluorescent analogs of BIBP 3226 could enable real-time visualization and tracking of NPY Y1 receptors in living cells and tissues, offering deeper insights into receptor dynamics and trafficking. [ [] ]
Related Compounds
BIBP 3435
Compound Description: BIBP 3435 is the S-enantiomer of BIBP 3226. [, , ] It exhibits significantly lower affinity for the NPY Y1 receptor compared to BIBP 3226. [, , ]
Relevance: BIBP 3435 serves as a valuable negative control in studies investigating the NPY Y1 receptor antagonism of BIBP 3226. [, , ] Its weak affinity for the Y1 receptor, in contrast to the potent antagonism displayed by BIBP 3226, highlights the stereoselectivity of the Y1 receptor and validates the specificity of BIBP 3226's actions.
[Leu31,Pro34]NPY
Compound Description: [Leu31,Pro34]NPY is a synthetic analog of Neuropeptide Y (NPY) with high affinity for the NPY Y1 receptor. [, , , , , ] It acts as a Y1 receptor agonist, inducing vasoconstriction in various tissues. [, , , , , ]
Relevance: [Leu31,Pro34]NPY is frequently used in conjunction with BIBP 3226 to investigate the role of the Y1 receptor in various physiological processes. [, , , , , ] The ability of BIBP 3226 to antagonize the effects of [Leu31,Pro34]NPY further confirms its selectivity and efficacy as a Y1 receptor antagonist.
Neuropeptide Y (NPY)
Compound Description: Neuropeptide Y (NPY) is a 36-amino acid peptide that functions as a neurotransmitter and is widely distributed in the central and peripheral nervous systems. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It exerts its effects by binding to different NPY receptor subtypes, including the Y1 receptor. [1-27] NPY is involved in various physiological processes, including vasoconstriction, food intake regulation, and modulation of neurotransmitter release. [1-27]
Peptide YY (PYY)
Compound Description: Peptide YY (PYY) is a 36-amino acid peptide structurally related to NPY. [, , , , , , , ] It exhibits affinity for multiple NPY receptor subtypes, including Y1, and influences various physiological functions, such as appetite regulation and gastrointestinal motility. [, , , , , , , ]
Relevance: While BIBP 3226 potently antagonizes NPY at the Y1 receptor, its interaction with PYY can be more complex, sometimes displaying non-competitive antagonism. [] This suggests potential differences in the binding modes or receptor interactions between NPY and PYY, despite their structural similarities. Understanding these differences is crucial for developing more selective NPY receptor ligands.
NPY (13-36)
Compound Description: NPY (13-36) is a C-terminal fragment of NPY that acts as a selective agonist for the NPY Y2 receptor. [, , , , ]
Relevance: NPY (13-36) helps distinguish between Y1 and Y2 receptor-mediated effects. [, , , , ] The lack of effect of BIBP 3226 on responses elicited by NPY (13-36) further supports its selectivity for the Y1 receptor subtype. [, ]
N-acetyl [Leu28, Leu31] NPY(24–36)
Compound Description: N-acetyl [Leu28, Leu31] NPY(24–36) is a synthetic peptide analog of NPY that selectively activates the NPY Y2 receptor. []
Relevance: Similar to NPY (13-36), this Y2 receptor agonist is used to confirm the Y1 receptor selectivity of BIBP 3226. [] The lack of influence of BIBP 3226 on the vasoconstrictor effects of N-acetyl [Leu28, Leu31] NPY(24–36) demonstrates that BIBP 3226 does not significantly interact with the Y2 receptor.
[Pro34]NPY
Compound Description: [Pro34]NPY is another synthetic analog of NPY that demonstrates high affinity and selectivity for the Y1 receptor. [, , ]
Relevance: This Y1 agonist is valuable for studying the pharmacological characteristics of the Y1 receptor and assessing the efficacy of BIBP 3226 as a Y1 receptor antagonist in various tissues and species. [, , ]
Compound Description: EXBP 68 is an 18-amino acid cyclic NPY analog that exhibits selective affinity for the NPY Y1 receptor and possesses antagonistic properties. []
UR-MK114
Compound Description: UR-MK114 is a tritiated derivative of BIBP 3226 designed for use as a radioligand in NPY Y1 receptor binding studies. []
Relevance: Developed based on the structure of BIBP 3226, UR-MK114 offers a valuable tool for investigating the distribution and density of Y1 receptors in tissues, as well as for characterizing the binding affinities of other Y1 receptor ligands. []
Various Fluorescent BIBP 3226 Derivatives
Compound Description: These derivatives involve conjugating fluorescent dyes, such as pyrene and benzothiazolium derivatives, to the BIBP 3226 scaffold. []
Relevance: These fluorescent BIBP 3226 analogs aim to enable the visualization and study of Y1 receptor localization and trafficking within cells using techniques like confocal microscopy and flow cytometry. []
Bivalent BIBP 3226 Derivatives
Compound Description: These compounds consist of two BIBP 3226 pharmacophores connected by linkers of varying length and structure. [] They were synthesized with different stereoisomeric configurations ((R,R)-, (R,S)-, and (S,S)-) to explore the influence of chirality on Y1 receptor binding. []
Relevance: These bivalent ligands were developed to investigate the potential dimerization or oligomerization of NPY Y1 receptors, a phenomenon observed in other G protein-coupled receptors. [] By studying the binding properties and functional effects of these bivalent ligands, researchers aim to gain insights into the organization and signaling mechanisms of Y1 receptors.
Synthesis Analysis
The synthesis of BIBP 3226 involves several methodologies that ensure the retention of its critical structural features. A notable approach includes a modular synthesis strategy that employs a bivalent ligand concept to enhance binding affinity. This method utilizes N-acylation at guanidino groups and incorporates copper(I)-catalyzed azide-alkyne cycloaddition as a key step in creating dimeric ligands from BIBP 3226.
The synthesis typically involves:
Starting materials: Various amino acid derivatives and coupling agents.
Reagents: Copper(I) salts for catalysis and solvents like dimethylformamide.
Techniques: High-performance liquid chromatography for purification and mass spectrometry for confirmation of structure.
The resulting compounds demonstrate nanomolar antagonistic activity against the neuropeptide Y Y1 receptor, although some derivatives did not surpass the efficacy of BIBP 3226 itself.
Chemical Reactions Analysis
BIBP 3226 undergoes various chemical reactions primarily related to its interactions with biological receptors. The most significant reactions involve:
Binding to neuropeptide Y Y1 receptors, where it competes with endogenous neuropeptides.
Metabolic degradation, which may involve hydrolysis or oxidation reactions leading to inactive metabolites.
In experimental setups, BIBP 3226 is often used in conjunction with other reagents to analyze its effects on receptor-mediated pathways, particularly in cell culture systems.
Mechanism of Action
The mechanism of action for BIBP 3226 primarily revolves around its role as an antagonist at the neuropeptide Y Y1 receptor. Upon administration:
BIBP 3226 binds competitively to the neuropeptide Y Y1 receptor.
This binding inhibits the normal action of neuropeptide Y, which typically promotes food intake and energy conservation.
Consequently, this antagonism can lead to altered physiological responses such as reduced feeding behavior and changes in metabolic processes.
Research has shown that BIBP 3226 effectively modulates various signaling pathways associated with stress response and appetite regulation.
Physical and Chemical Properties Analysis
BIBP 3226 exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 378.51 g/mol.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
These properties are crucial for its application in laboratory settings, particularly during experiments involving cell cultures or animal models.
Applications
BIBP 3226 has significant scientific applications, including:
Bone Regeneration Studies: It is used to investigate the role of neuropeptide Y in bone metabolism and regeneration processes.
Cancer Research: The compound aids in understanding the expression of neuropeptide Y receptors in various cancer cell lines, providing insights into tumor biology and potential therapeutic targets.
Neuroscience Research: It serves as a tool for studying the effects of neuropeptide signaling on behavior and physiological responses related to stress and appetite regulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bufexamac is a hydroxamic acid derived from phenylacetamide in which the benzene moiety is substituted at C-4 by a butoxy group. It has anti-inflammatory, analgesic, and antipyretic properties. It has a role as a non-narcotic analgesic, a non-steroidal anti-inflammatory drug and an antipyretic. It is a hydroxamic acid and an aromatic ether. Bufexamac is a non-steroidal anti-inflammatory drug (NSAID) under the market name Droxaryl, Malipuran, Paraderm and Parfenac. It is typically administered topically for the treatment of subacute and chronic eczema of the skin, including atopic eczema and other inflammatory dermatoses, as well as sunburn and other minor burns, and itching. It has also been used in suppositories in combination with local anaesthetics indicated for haemorrhoids. The use of bufexamac has been discontinued in Canada and the United States, which may be due to undetermined clinical efficacy and a high prevalence of contact sensitization. Bufexamac was also withdrawn by the EMA in April 2010. A benzeneacetamide with anti-inflammatory, analgesic, and antipyretic action. It is administered topically, orally, or rectally.
Buflomedil is a non-selective antagonist of α-adrenergic receptors (α-ARs) and vasoactive compound. It binds to rat α1A- and α1B-ARs (Kis = 4.06 and 6.84 µM, respectively) and human platelet α2-ARs (IC50 = 1 µM) in radioligand binding assays. Buflomedil (0.06-60 µM) inhibits contraction of isolated canine saphenous veins induced by phenylephrine, clonidine, sympathetic nerve stimulation, or norepinephrine. It inhibits ADP-, collagen-, or epinephrine-induced aggregation of isolated human platelets when used at a concentration of 100 µM. Buflomedil (10 mg/kg) reduces hippocampal neuronal cell death in a rat model of carotid clamping-induced ischemia-reperfusion injury. Buflomedil hydrochloride is a vasoactive agent. Its mode of action involves increasing the peripheral and cerebral blood flow in ischaemic tissues of patients, who are mostly affected with vascular diseases. Buflomedil HCl is an inhibitor of platelet aggregation. It acts by improving deformability of erythrocytes with abnormal fluidity.
Buformin is a member of the class of biguanides that is biguanide substituted by a butyl group at position 1. It is an antidiabetic drug with potential antitumor effect. It has a role as a hypoglycemic agent, a geroprotector, a radiosensitizing agent, an antineoplastic agent and an antiviral agent. It is functionally related to a biguanide. Buformin is an anti-diabetic drug of the biguanide class, chemically related to metformin and phenformin. It was withdrawn from the market in most countries due to a high risk of causing lactic acidosis. Buformin is an agent belonging to the biguanide class of antidiabetics with antihyperglycemic activity. Buformin is not metabolized and is excreted in the urine. This agent has been withdrawn from the market due to its elevated risk of lactic acidosis. An oral hypoglycemic agent that inhibits gluconeogenesis, increases glycolysis, and decreases glucose oxidation.